N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-nitrobenzamide
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Overview
Description
N-(5,6-Dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-nitrobenzamide is a synthetic organic compound characterized by a complex heterocyclic structure
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that these compounds may interact with a variety of biological targets.
Mode of Action
It is known that the presence of a nitro group on the aromatic ring can affect the reactivity of the compound . The nitro group may be involved in the formation of a C-N bond between the nitrogen of an amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that they may have various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-nitrobenzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as a thioamide, the thiazole ring is formed through cyclization reactions.
Construction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, often involving azides and alkynes.
Nitration: The benzamide moiety is nitrated using concentrated nitric acid under controlled conditions to introduce the nitro group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Aminobenzamides.
Substitution Products: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(5,6-Dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Comparison with Similar Compounds
- N-(5,6-Dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide
- N-(5,6-Dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2,2-diphenylacetamide
Comparison:
- Structural Differences: While similar in their core structure, these compounds differ in their substituents, which can significantly affect their chemical properties and biological activities.
- Unique Features: N-(5,6-Dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-nitrobenzamide is unique due to the presence of the nitro group, which can participate in specific reactions and interactions not possible with other similar compounds.
- Biological Activity: The nitro group in this compound may enhance its biological activity, making it more potent in certain applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Biological Activity
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-nitrobenzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo-triazole ring system fused with a nitro-substituted benzamide. Its molecular formula is C10H8N4O3S, and it has a molecular weight of 256.26 g/mol. The presence of the nitro group and the unique thiazole-triazole moiety contributes to its potential biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound has been shown to bind to DNA, particularly within the minor groove. This interaction can inhibit DNA replication and transcription, leading to antiproliferative effects in cancer cells .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties against various strains of bacteria such as E. coli and S. aureus. The presence of the nitro group may enhance its antimicrobial efficacy by disrupting bacterial cell wall synthesis .
- Antitumor Activity : Research has demonstrated that derivatives of this compound can inhibit tumor cell proliferation in vitro. For instance, compounds similar to this compound showed significant cytotoxicity against lung cancer cell lines (A549 and HCC827) with IC50 values indicating effective concentrations for inhibiting cell growth .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antitumor | Inhibition of A549 and HCC827 cell lines | |
Antimicrobial | Effective against E. coli and S. aureus | |
DNA Binding | Binds within the minor groove |
Case Study 1: Antitumor Activity Assessment
In a study assessing the antitumor efficacy of various thiazole-triazole derivatives, this compound was evaluated using both 2D and 3D cell culture models. The results indicated that the compound exhibited a dose-dependent decrease in cell viability across multiple cancer cell lines. Notably:
- A549 Cell Line : IC50 = 6.75 μM (2D), 9.31 μM (3D)
- HCC827 Cell Line : IC50 = 5.13 μM (2D), 7.02 μM (3D)
These findings suggest that while the compound is effective in vitro, further optimization is necessary to enhance selectivity towards cancer cells over normal cells .
Case Study 2: Antimicrobial Efficacy
A separate investigation into the antimicrobial properties revealed that this compound demonstrated significant activity against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity as well as interference with metabolic pathways critical for bacterial survival .
Properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O3S/c17-9(7-2-1-3-8(6-7)16(18)19)12-10-13-14-11-15(10)4-5-20-11/h1-3,6H,4-5H2,(H,12,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULLPMFKFXPENY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NN=C(N21)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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